molecular formula C11H13NO B180294 N,N-Dimethylcinnamamide CAS No. 17431-39-9

N,N-Dimethylcinnamamide

Cat. No.: B180294
CAS No.: 17431-39-9
M. Wt: 175.23 g/mol
InChI Key: AGTDAKUUKGHNCK-CMDGGOBGSA-N
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Description

N,N-Dimethylcinnamamide is an organic compound that belongs to the class of amides. It is derived from cinnamic acid, which is a naturally occurring aromatic acid found in cinnamon oil and other plant sources. The compound is characterized by the presence of a cinnamoyl group attached to a dimethylamine group. This structure imparts unique chemical and physical properties to this compound, making it a valuable compound in various scientific and industrial applications.

Mechanism of Action

Target of Action

N,N-Dimethylcinnamamide (DMCA) is a synthetic cinnamide derivative that has been shown to exhibit antimicrobial activity . The primary targets of DMCA are pathogenic fungi and bacteria . In particular, DMCA interacts with ergosterol, a principal sterol present in the fungal plasmatic membrane . Ergosterol plays a crucial role in modulating membrane fluidity, cell growth, and proliferation .

Mode of Action

DMCA’s mode of action involves direct interaction with its targets, leading to changes in their function. For instance, DMCA interacts directly with ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

It is known that dmca can deliver its own h, c, n, and o atoms for the synthesis of a variety of compounds . This suggests that DMCA may affect a broad range of biochemical pathways, potentially disrupting the normal functioning of pathogenic organisms.

Pharmacokinetics

Similar compounds such as n,n-dimethyltryptamine (dmt) have been shown to have rapid clinical pharmacokinetics . DMT is rapidly cleared from the body, with a mean elimination half-life of 9-12 minutes

Result of Action

The result of DMCA’s action is the inhibition of growth and proliferation of pathogenic fungi and bacteria . By interacting with ergosterol in the fungal cell membrane, DMCA disrupts the integrity of the cell membrane, leading to cell death . This makes DMCA a potential candidate for the development of new antimicrobial drugs.

Action Environment

The action of DMCA can be influenced by various environmental factors. For instance, the presence of oxygen can mediate the cyanation of (hetero)arenes by DMCA . Additionally, DMCA has been shown to harm public health and the environment by destroying ozone in the upper atmosphere . Therefore, the action, efficacy, and stability of DMCA can be significantly affected by its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylcinnamamide can be synthesized through the condensation of cinnamic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as dialkyl carbonates to facilitate the formation of the amide bond. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the by-products and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts, such as palladium, can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylcinnamamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of the cinnamoyl and dimethylamine groups, which confer specific reactivity and biological activity. This makes it particularly valuable in applications where both aromatic and amide functionalities are desired .

Properties

IUPAC Name

(E)-N,N-dimethyl-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTDAKUUKGHNCK-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60876405
Record name N,N-DIMETHYLCINNAMAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13156-74-6
Record name NSC521943
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC62198
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-DIMETHYLCINNAMAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the rotational barrier around the amide C-N bond in N,N-Dimethylcinnamamide and how does it relate to its structure?

A1: The activation free energy for hindered internal rotation around the C-N bond in this compound has been determined to be 16.5 kcal/mol using NMR line-shape analysis. [] This relatively high barrier is attributed to the partial double bond character of the C-N bond, which arises from the conjugation between the amide group and the adjacent phenyl ring. This conjugation restricts rotation and stabilizes the planar conformation of the molecule. [] Further computational studies using ab initio methods have explored the influence of substituents on the aromatic ring on this rotational barrier, confirming the significant impact of electronic effects on this structural feature. []

Q2: How does the conformation of this compound affect its ability to form complexes with molecules like theophylline and riboflavin in water?

A2: Studies have shown that this compound exhibits a lower complexing tendency towards molecules like theophylline and riboflavin compared to its N-monosubstituted or N-unsubstituted analogs. [] This difference is attributed to the free rotation of the N,N-dimethylamide group around the benzene ring-carbonyl carbon bond. This rotation can hinder the formation of favorable intermolecular interactions required for complex stabilization. In contrast, this compound demonstrates comparable interaction strength to unsubstituted cinnamamide, likely because the N,N-dimethylamide group can lie in the same plane as the styrene group, facilitating similar interactions. []

Q3: Can the rotational barrier in this compound be influenced by substituents on the aromatic ring?

A3: Yes, the rotational barrier around the C-N bond in this compound is sensitive to the electronic properties of substituents on the aromatic ring. [, ] Studies employing Nuclear Magnetic Resonance (NMR) techniques and computational methods have shown that electron-withdrawing groups tend to increase the rotational barrier, while electron-donating groups have the opposite effect. [, ] This observation highlights the significance of electronic effects, transmitted through the conjugated system, on the conformational preferences of this compound derivatives.

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